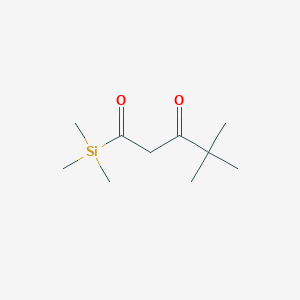![molecular formula C9H11BrF4 B12585859 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane CAS No. 627528-39-6](/img/structure/B12585859.png)
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C9H11BrF4 and a molecular weight of 275.08 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom and four fluorine atoms attached to an ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane involves several steps. One common method includes the reaction of bicyclo[2.2.1]heptane with 2-bromo-1,1,2,2-tetrafluoroethane under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to various substrates. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
- 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane
- 2-(2-Iodo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane These compounds share a similar bicyclic structure but differ in the halogen atom attached to the ethyl group. The presence of different halogens can significantly impact their chemical properties and reactivity, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
627528-39-6 |
|---|---|
Molekularformel |
C9H11BrF4 |
Molekulargewicht |
275.08 g/mol |
IUPAC-Name |
2-(2-bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H11BrF4/c10-9(13,14)8(11,12)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI-Schlüssel |
YTCPLPPLUGWLCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
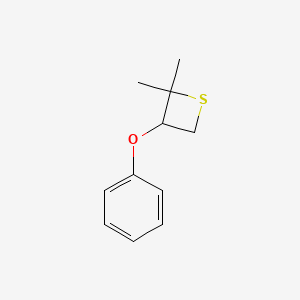
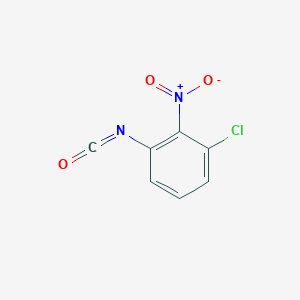
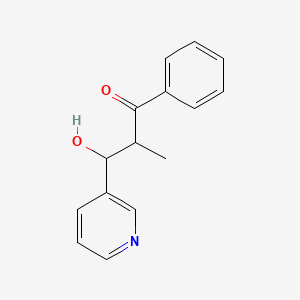
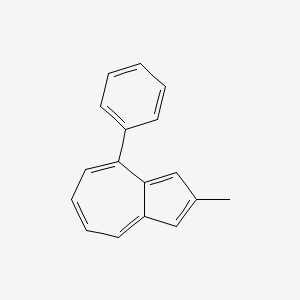
![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
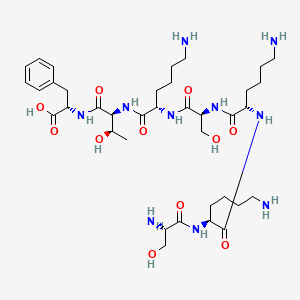

![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)


